molecular formula C12H14Cl2N2 B3176028 4-(pyridin-2-ylmethyl)aniline Dihydrochloride CAS No. 96616-23-8

4-(pyridin-2-ylmethyl)aniline Dihydrochloride

Cat. No.: B3176028
CAS No.: 96616-23-8
M. Wt: 257.16 g/mol
InChI Key: ZWXAJYVBYLQVQA-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethyl)aniline Dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available as a solid and is known for its high purity and stability under inert atmospheric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethyl)aniline Dihydrochloride involves the reaction of 4-(Pyridin-2-ylmethyl)aniline with hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethyl)aniline Dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-ylmethyl)aniline Dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)aniline Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-ylmethyl)aniline Dihydrochloride
  • 4-(Pyridin-4-ylmethyl)aniline Dihydrochloride
  • 4-(Pyridin-2-ylmethyl)aniline Monohydrochloride

Uniqueness

4-(Pyridin-2-ylmethyl)aniline Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and receptor binding .

Properties

IUPAC Name

4-(pyridin-2-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXAJYVBYLQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(pyridin-2-ylmethyl)aniline Dihydrochloride
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4-(pyridin-2-ylmethyl)aniline Dihydrochloride
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4-(pyridin-2-ylmethyl)aniline Dihydrochloride
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4-(pyridin-2-ylmethyl)aniline Dihydrochloride
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4-(pyridin-2-ylmethyl)aniline Dihydrochloride
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4-(pyridin-2-ylmethyl)aniline Dihydrochloride

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